molecular formula C14H19FN4O2 B12443547 N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

Cat. No.: B12443547
M. Wt: 294.32 g/mol
InChI Key: LYPHWTRZRQEVLC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound that features a fluorophenyl group and a piperazine moiety. Compounds with these structural elements are often explored for their potential pharmacological activities, including applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes a reaction with an appropriate acylating agent to form an intermediate.

    Introduction of the Piperazine Moiety: The intermediate is then reacted with a piperazine derivative under suitable conditions, such as in the presence of a base and a solvent like dichloromethane.

    Final Coupling: The resulting compound is coupled with ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety may play a role in binding to these targets, while the fluorophenyl group can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide
  • N-(4-bromophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide
  • N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide

Uniqueness

N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.

Properties

Molecular Formula

C14H19FN4O2

Molecular Weight

294.32 g/mol

IUPAC Name

N'-(4-fluorophenyl)-N-(2-piperazin-1-ylethyl)oxamide

InChI

InChI=1S/C14H19FN4O2/c15-11-1-3-12(4-2-11)18-14(21)13(20)17-7-10-19-8-5-16-6-9-19/h1-4,16H,5-10H2,(H,17,20)(H,18,21)

InChI Key

LYPHWTRZRQEVLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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